molecular formula C8H4BrF2N3S B1470624 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1526200-39-4

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1470624
CAS No.: 1526200-39-4
M. Wt: 292.11 g/mol
InChI Key: WGYVAGDBGZHZHM-UHFFFAOYSA-N
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Description

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromo-2,6-difluoroaniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 4-bromo-2,6-difluoroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process might also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: A precursor in the synthesis of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine.

    2,6-Difluoro-4-bromoaniline: Another similar compound with different substitution patterns.

    4-Bromo-2,6-difluorobenzyl alcohol: A related compound with an alcohol functional group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(4-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYVAGDBGZHZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 4-bromo-2,6-difluorobenzoic acid (5 g, 21.1 mmol) and hydrazinecarbothioamide (2.88 g, 31.6 mmol) was cooled under nitrogen in an ice bath. POCl3 (5.9 mL, 63.3 mmol) was added drop-wise and the reaction was stirred at ice bath temperature for 15 minutes then heated at 78° C. for 3 hours. The reaction mixture was cooled in an ice bath then quenched by addition of ice water (150 mL). The resulting solid was sonicated for 30 minutes to give a free stirring suspension which was left to slurry at room temperature for 72 hours. The solid was collected by vacuum filtration, rinsed with water, and re-suspended in saturated NaHCO3(aq) (150 mL). This suspension was stirred at room temperature for 18 hours then the solid was collected by vacuum filtration, rinsed with water, and dried in a vacuum oven for 24 hours to give the title compound (5.174 g, 84% yield) which was used in the next step without further purification. LC-MS: Rt 0.99 min; MS m/z 294.2 [M+2]+ [Method A]. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.68 (d, J=8.08 Hz, 2H), 7.57 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine

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